![molecular formula C13H6Cl2FN3 B6322317 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% CAS No. 917758-92-0](/img/structure/B6322317.png)
2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%
Overview
Description
The compound “2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound was determined using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include IR (KBr) νmax cm −1 3317, 2949, 1612, 1593, 1544,; 1 H-NMR (acetone d6): δ 2.31 (s, 6H, 2CH 3), 6.59 (s, 1H, Ar Pyr), 7.29 (d, J = 8.8, 2H, Ar), 7.95 (d, J = 8.8, 2H, Ar), 8.59 (s, 1H, NH); 13 C-NMR (acetone d6): δ 23.9, 112.2, 120.9, 126.1, 129.1, 140.9, 160.7, 168.2; ESI-HRMS [M + H] + found = 234.07884, C 12 H 13 ClN 3 requires = 234.07925 .Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various receptors in the body, such as the serotonin (5-ht) receptor sites . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .
Mode of Action
The compound’s mode of action involves a nucleophilic aromatic substitution (S NAr) reaction, a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This reaction results in the formation of C-4 substituted products .
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways due to their interactions with different receptors in the body .
Result of Action
It is known that pyrimidine derivatives can have various effects, such as antibacterial and antimicrobial activities .
Action Environment
It is known that the hydrophobic character of the substituents in the 4-position of the pyrimidine ring can enhance the binding affinity with the serotonin (5-ht) receptor sites .
Advantages and Limitations for Lab Experiments
2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has a number of advantages for use in laboratory experiments. It is a highly stable compound, and it is relatively easy to synthesize in high yields. In addition, 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% is a relatively non-toxic compound, making it safe to use in laboratory settings. However, there are some limitations to the use of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% in laboratory experiments. For example, it is not soluble in water, and it is not very soluble in organic solvents. In addition, 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has a relatively low solubility in most biological fluids, making it difficult to use in certain types of experiments.
Future Directions
Given the wide range of applications of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%, there is potential for further research and development in this area. Potential future directions include the development of new synthesis methods, the exploration of new applications, and the development of new methods for the detection of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%. In addition, further research could be conducted to better understand the mechanism of action of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% and to investigate the potential therapeutic applications of this compound. Finally, further research could be conducted to investigate the potential toxic effects of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% and to develop methods for the safe and effective use of this compound in laboratory settings.
Synthesis Methods
2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% can be synthesized via a variety of methods, including the use of a Friedel-Crafts reaction, a Suzuki coupling reaction, and an aminomethylation reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with a chloroalkane in the presence of an aluminum chloride catalyst. This method is often used to synthesize 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% in high yields.
Scientific Research Applications
2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of biologically active compounds, and as a fluorescent probe for the detection of biomolecules. In addition, 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has been used to study the structure and function of enzymes, to study the effects of drug-protein interactions, and to study the mechanism of action of drugs.
properties
IUPAC Name |
2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYGKAYIHOIRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732583 | |
Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917758-92-0 | |
Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.